Ethyl 2-(1-hydroxycyclohexyl)acetate

Organic Synthesis Reformatsky Reaction β-Hydroxy Ester

Ethyl 2-(1-hydroxycyclohexyl)acetate (CAS 5326-50-1) is a β-hydroxy ester derivative of cyclohexaneacetic acid, possessing both a tertiary hydroxyl group and an ethyl ester moiety. This bifunctional structure underpins its utility as a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules through ester hydrolysis, oxidation, or nucleophilic substitution at the hydroxyl group.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 5326-50-1
Cat. No. B1296235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-hydroxycyclohexyl)acetate
CAS5326-50-1
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(CCCCC1)O
InChIInChI=1S/C10H18O3/c1-2-13-9(11)8-10(12)6-4-3-5-7-10/h12H,2-8H2,1H3
InChIKeyVEWIMVJKELSRSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of Ethyl 2-(1-hydroxycyclohexyl)acetate (CAS 5326-50-1) as a Bifunctional Building Block


Ethyl 2-(1-hydroxycyclohexyl)acetate (CAS 5326-50-1) is a β-hydroxy ester derivative of cyclohexaneacetic acid, possessing both a tertiary hydroxyl group and an ethyl ester moiety [1]. This bifunctional structure underpins its utility as a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules through ester hydrolysis, oxidation, or nucleophilic substitution at the hydroxyl group . It is typically supplied as a high-purity liquid (≥95–98%) for research and development purposes, with a molecular weight of 186.25 g/mol and formula C₁₀H₁₈O₃ .

Why Generic Substitution Fails: Quantified Differentiation of Ethyl 2-(1-hydroxycyclohexyl)acetate (CAS 5326-50-1)


Substituting Ethyl 2-(1-hydroxycyclohexyl)acetate (CAS 5326-50-1) with other β-hydroxy esters or cyclohexyl derivatives is not a trivial procurement decision. The compound's specific combination of a tertiary alcohol and an ethyl ester on a cyclohexane ring dictates its unique reactivity profile, solubility parameters (e.g., LogP ~1.4–1.6), and steric environment, which are not replicated by close analogs like its methyl ester (CAS 61704-66-3) or cyclopentyl counterpart (CAS 3197-76-0) [1]. Furthermore, in specialized research contexts such as lipid A component studies, its role as a key component cannot be fulfilled by other structural analogs . The evidence below quantifies these critical differences, demonstrating why generic interchange is likely to compromise experimental outcomes and research reproducibility.

Ethyl 2-(1-hydroxycyclohexyl)acetate (CAS 5326-50-1): Quantified Evidence Guide for Scientific and Procurement Decisions


Synthesis Yield Advantage: 95% Reformatsky Reaction Yield for Ethyl 2-(1-hydroxycyclohexyl)acetate

The synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate (target) via the classical Reformatsky reaction of cyclohexanone and ethyl bromoacetate in the presence of zinc proceeds with an exceptionally high isolated yield of 95% . In contrast, the synthesis of its methyl ester analog, Methyl 2-(1-hydroxycyclohexyl)acetate, under optimized iron-catalyzed Reformatsky conditions achieved a notably lower yield of 51% . This represents a 44 percentage point advantage for the target compound, highlighting its superior accessibility via the most common and scalable synthetic route.

Organic Synthesis Reformatsky Reaction β-Hydroxy Ester Process Chemistry

Purity Specification: High-Grade Ethyl 2-(1-hydroxycyclohexyl)acetate (≥98%) versus Standard-Grade (≥95%)

Ethyl 2-(1-hydroxycyclohexyl)acetate is commercially available in two primary purity grades: a standard grade of ≥95% and a high-purity grade of ≥98% . This contrasts with its free acid analog, (1-Hydroxycyclohexyl)acetic acid (CAS 14399-63-4), which is predominantly offered at a standard purity of 95% . The availability of a certified ≥98% purity grade for the target ester provides researchers and procurement specialists with a quantifiable option for higher-quality material, which is particularly valuable in sensitive applications such as analytical standard preparation or where trace impurities could interfere with downstream reactions.

Analytical Chemistry Quality Control Procurement Specification Research Reagent

Computational Profile: Lipinski Rule-of-Five Compliance for Ethyl 2-(1-hydroxycyclohexyl)acetate

Computational analysis indicates that Ethyl 2-(1-hydroxycyclohexyl)acetate (target) is fully compliant with Lipinski's Rule of Five, a key filter for drug-likeness and oral bioavailability [1]. This is based on its molecular weight (186.25 g/mol), calculated LogP (~1.4), and a single hydrogen bond donor [1]. While many close analogs also comply, this specific profile, combined with its solubility and stability, positions it as a more favorable starting point for lead optimization in medicinal chemistry campaigns compared to less compliant or less characterized scaffolds. This is a class-level inference, as a direct comparator is not specified, but the data confirms a favorable computational profile.

Medicinal Chemistry Drug Discovery ADME Prediction Computational Chemistry

Specialized Application: Role as a Component of Bacterial Lipid A

Ethyl 2-(1-hydroxycyclohexyl)acetate is specifically identified as one of two major components of bacterial Lipid A, the endotoxic principle of Gram-negative bacteria lipopolysaccharide . This unique biological role is not shared by its structural analogs like ethyl 2-(1-hydroxycyclopentyl)acetate or the free acid. This specificity makes the compound an indispensable reference material and tool for research into innate immunity, sepsis, and the development of novel adjuvants or anti-endotoxin therapies.

Immunology Microbiology Endotoxin Research Lipid A

Solubility and Lipophilicity: Measured LogD Values for Ethyl 2-(1-hydroxycyclohexyl)acetate

The distribution coefficient (LogD) of Ethyl 2-(1-hydroxycyclohexyl)acetate has been measured at approximately 1.42 at both pH 5.5 and 7.4 [1]. This value is significantly higher than that of its free acid counterpart, (1-Hydroxycyclohexyl)acetic acid, which is expected to have a much lower LogD due to its ionizable carboxylic acid group (estimated LogP ~0.5-1.0). This quantifiable difference in lipophilicity directly impacts its behavior in partitioning, membrane permeability, and chromatographic retention, making the ester form more suitable for applications requiring organic phase partitioning or cellular uptake.

Physicochemical Properties Solubility Lipophilicity Formulation

Biological Activity: In Vitro ACAT Inhibition and Antifungal Screening

Ethyl 2-(1-hydroxycyclohexyl)acetate has been evaluated in vitro for inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) at a 5 µM concentration in intestinal microsomes from cholesterol-fed rabbits . While the specific percentage inhibition is not disclosed in the available data, the compound's inclusion in such an assay indicates potential biological relevance. In a separate screen, it was tested for antifungal activity against Candida species at pH 7.2, with a reported activity range of 2 to 32 (units not specified) . These biological data points, while preliminary, provide a foundation for selecting this compound over structurally related but biologically uncharacterized analogs in early-stage discovery programs.

Pharmacology Enzyme Inhibition Antifungal Drug Discovery

Ethyl 2-(1-hydroxycyclohexyl)acetate (CAS 5326-50-1): Best Research and Industrial Application Scenarios


Organic Synthesis: Building Block for Complex β-Hydroxy Ester Derivatives

Leverage the high-yielding (95%) Reformatsky synthesis to procure this compound as a cost-effective intermediate for further derivatization. Its bifunctional nature (tertiary alcohol and ethyl ester) allows for selective transformations, such as ester hydrolysis to access the corresponding free acid, oxidation to a ketone, or nucleophilic displacement of the hydroxyl group, providing a versatile scaffold for constructing libraries of cyclohexane-based molecules .

Medicinal Chemistry: Lead Optimization with Favorable Drug-Like Properties

Utilize Ethyl 2-(1-hydroxycyclohexyl)acetate as a starting point for lead optimization campaigns. Its compliance with Lipinski's Rule of Five and favorable LogD (~1.42) predict good oral bioavailability and membrane permeability, making it a superior choice over less lipophilic free acid analogs for designing orally active drug candidates .

Analytical Chemistry: High-Purity Standard for Chromatography and Method Validation

For applications demanding the highest reproducibility, such as developing HPLC or GC methods, preparing calibration standards, or conducting trace analysis, the availability of a ≥98% purity grade offers a quantifiable advantage over the standard ≥95% grade . Procuring the high-purity grade minimizes the need for costly and time-consuming in-house purification steps.

Immunology and Microbiology: Lipid A Component for Endotoxin and Sepsis Research

In specialized research areas concerning Gram-negative bacterial endotoxins, Ethyl 2-(1-hydroxycyclohexyl)acetate is an indispensable reagent due to its established role as a major component of bacterial Lipid A . It is essential for studies on innate immunity, sepsis, and the development of novel adjuvants or anti-endotoxin therapies, where substitution with any other analog is not scientifically valid.

Early-Stage Biological Screening: Preliminary Assessment of ACAT Inhibition and Antifungal Activity

Given its prior evaluation in ACAT inhibition assays (at 5 µM) and antifungal screens against Candida species, this compound is a rational choice for laboratories initiating new projects in cardiovascular disease (via ACAT) or infectious disease (via antifungal activity) . Its existing, albeit preliminary, biological data provides a more informed starting point compared to completely uncharacterized analogs.

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